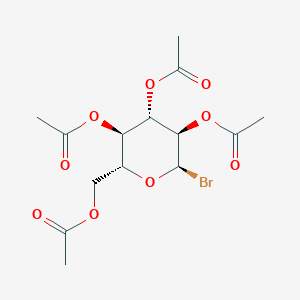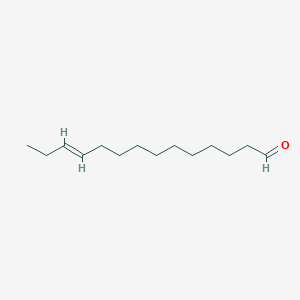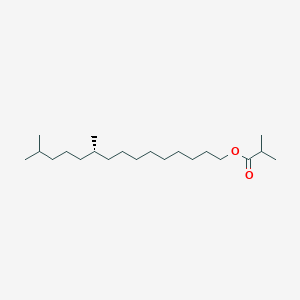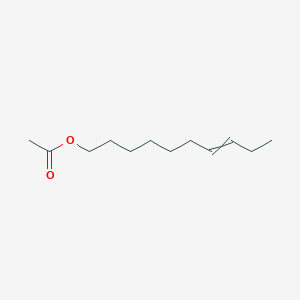
2,3,4,6-テトラ-O-アセチル-α-D-グルコピラノシルブロミド
説明
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (TADG) is a synthetic compound that is used in organic chemistry and biochemistry. It is a derivative of glucose and is used in various chemical reactions. TADG is also known as 4,6-O-Acetyl-α-D-glucopyranosyl bromide, or simply as 4,6-O-acetyl-glucose. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents.
科学的研究の応用
植物ホルモンエステルの合成
アセトブロムグルコースは、植物ホルモン活性を有する酸の2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシルエステルの合成に使用されます . これらのエステルは、4-アミノ-3,5,7-トリクロロピコリン酸、2,4-ジクロロフェノキシ酢酸、およびβ-インドリル酢酸のテトラアルキルアンモニウム塩とアセトブロムグルコースとの反応によって合成されます .
有機縮合試薬
アセトブロムグルコースは、N-およびS-ガラクトシル化反応やO特異的ポリサッカライドのスペーサーを備えたリン酸化二糖、三糖、および四糖フラグメントの合成など、化学反応の有機縮合試薬として使用されます .
β-グルコシド合成の中間体
アセトブロムグルコースは、β-グルコシドの調製における中間体として作用します . これらのグルコシドは、医薬品、食品産業、生化学など、さまざまな分野で幅広い用途があります。
表面改質試薬
アセトブロムグルコースは、血液適合性を高めるためのポリ(エチレンテレフタレート)表面改質試薬として使用されます . この用途は、材料の血液との適合性が重要な生体医用工学の分野で特に重要です。
α-グルコピラノシルクロリドの調製
アセトブロムグルコースは、α-グルコピラノシルクロリドの調製に使用されます . この化合物は、さまざまなグルコシドや他の炭水化物誘導体の合成における重要な中間体です。
1-C-α-D-グルコピラノース誘導体の合成
アセトブロムグルコースは、1-C-α-D-グルコピラノース誘導体の合成に使用されます . これらの誘導体は、新規薬物や生物活性化合物の開発に潜在的な用途があります。
作用機序
Target of Action
The primary target of Acetobromglucose is the glucoside molecules . It acts as an intermediate in the synthesis of beta-glucosides .
Mode of Action
Acetobromglucose interacts with its targets through a process known as glycosylation . This process involves the addition of a glycosyl group to another molecule, typically a protein or lipid . The resulting glycosylated compounds have various functions, including roles in cell-cell interaction, molecular recognition, and immune response .
Biochemical Pathways
The biochemical pathways affected by Acetobromglucose are those involved in the synthesis of beta-glucosides . These pathways are crucial for the production of a variety of bioactive compounds, including certain pharmaceuticals .
Pharmacokinetics
It is known that the compound is sensitive to moisture , suggesting that it may be unstable in aqueous environments. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Acetobromglucose’s action are largely dependent on the specific beta-glucosides that are synthesized as a result of its activity . For example, it has been used as a possible surface modification reagent for poly(ethylene terephthalate) to enhance its blood compatibility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetobromglucose. For instance, the compound is sensitive to moisture , which means that its stability and activity could be affected by humidity levels. Additionally, it should be stored at a temperature of -20°C , suggesting that temperature is another important environmental factor.
生化学分析
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of beta-glucosides. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound is also involved in the modification of poly(ethylene terephthalate) surfaces to enhance blood compatibility . The interactions between 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide and these enzymes are essential for the formation of glycosidic bonds and the subsequent production of glucosides.
Cellular Effects
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of glycosyltransferases, leading to changes in the glycosylation patterns of proteins and lipids. These modifications can impact cell signaling pathways and alter gene expression, ultimately affecting cellular metabolism . The compound’s ability to modify glycosylation patterns makes it a valuable tool in studying cellular processes and understanding the role of glycosylation in cell function.
Molecular Mechanism
The molecular mechanism of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves its interaction with glycosyltransferases and other biomolecules. The compound binds to the active site of glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules. This binding interaction is crucial for the formation of glycosidic bonds and the synthesis of glucosides . Additionally, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide can change over time. The compound is stable under standard storage conditions but can degrade when exposed to moisture or strong oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of glycosylation patterns and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide vary with different dosages in animal models. At lower doses, the compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including respiratory irritation and skin irritation . Understanding the dosage effects is crucial for determining the appropriate concentration for experimental and therapeutic applications.
Metabolic Pathways
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is involved in metabolic pathways related to glycosylation. It interacts with glycosyltransferases and other enzymes to facilitate the transfer of glycosyl groups to acceptor molecules . This process is essential for the synthesis of glucosides and the modification of glycosylation patterns in proteins and lipids. The compound’s role in these metabolic pathways highlights its importance in biochemical research and industrial applications.
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in experimental and therapeutic settings.
Subcellular Localization
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031860 | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
572-09-8 | |
| Record name | α-Acetobromoglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetobromglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOBROMGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















